Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
This compound belongs to the tetrahydropyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core with a pyridine ring condensed to a pyrimidine ring. Key structural features include:
- Substituents: A 4-nitrophenyl group at position 5, a benzylthio moiety at position 2, and an ethyl carboxylate group at position 4.
- Synthetic relevance: Similar derivatives are synthesized via multicomponent reactions, often involving thiourea, aldehydes, and β-keto esters under solvent-free or acid-catalyzed conditions .
Properties
CAS No. |
537046-49-4 |
|---|---|
Molecular Formula |
C24H22N4O5S |
Molecular Weight |
478.52 |
IUPAC Name |
ethyl 2-benzylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H22N4O5S/c1-3-33-23(30)18-14(2)25-21-20(19(18)16-9-11-17(12-10-16)28(31)32)22(29)27-24(26-21)34-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,25,26,27,29) |
InChI Key |
YKCORAJKDQJRES-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC(=N2)SCC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the presence of a base like triethylamine can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.
Substitution: The benzylthio group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, altering their activity. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Substituent Effects
- 4-Nitrophenyl vs. 4-Bromophenyl: The nitro group (–NO₂) in the target compound increases electron-withdrawing effects compared to bromine in and .
- Benzylthio vs. Trimethoxybenzylidene: The benzylthio moiety (–S–CH₂C₆H₅) provides sulfur-based hydrogen-bond acceptors, whereas trimethoxybenzylidene groups introduce steric bulk and methoxy-based hydrogen-bond donors .
Crystallographic and Hydrogen-Bonding Patterns
- The thiazolo[3,2-a]pyrimidine derivative in adopts a flattened boat conformation with C5 puckering (deviation: 0.224 Å), stabilized by bifurcated C–H···O hydrogen bonds forming chains along the c-axis. Similar puckering is anticipated in the target compound, influenced by the pyrido[2,3-d]pyrimidine core .
- π-Halogen interactions (e.g., bromine in ) are absent in the target compound but replaced by nitro-mediated π-stacking, which may enhance thermal stability .
Potential Bioactivity
While direct bioactivity data for the target compound is unavailable, structurally related pyrimidine and imidazo derivatives exhibit pharmacological properties, including kinase inhibition and antimicrobial activity . The nitro group may confer enhanced binding to nitroreductase enzymes, a feature explored in prodrug design .
Biological Activity
Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of this compound involves several steps that typically include the reaction of appropriate precursors under controlled conditions. The compound's structure can be confirmed using various spectroscopic methods such as NMR and mass spectrometry.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In a study where various substituted benzylthio derivatives were synthesized and tested against common pathogens, it was found that compounds similar to this compound showed effective inhibition against:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes.
- Fungi : Aspergillus flavus, Candida albicans, and others.
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound | Bacterial Strains Tested | Activity (Zone of Inhibition in mm) |
|---|---|---|
| 8a | E. coli | 18 |
| 8b | S. aureus | 20 |
| 8c | P. aeruginosa | 15 |
| 8e | S. pyogenes | 17 |
These results indicate a promising potential for use in treating infections caused by resistant strains.
Anticancer Activity
In addition to its antibacterial properties, this compound has shown anticancer activity in various studies. In vitro assays revealed that compounds with similar structures were tested against multiple cancer cell lines including:
- HepG2 (hepatoblastoma)
- DU-145 (prostate cancer)
The results indicated significant cytotoxic effects with IC50 values demonstrating efficacy comparable to standard chemotherapeutics like 5-fluorouracil.
Table 2 presents the anticancer activity data:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 12.0 | Induction of apoptosis |
| Compound B | DU-145 | 9.5 | Inhibition of cell proliferation |
Case Studies
A notable case study involved the evaluation of a series of thieno[2,3-d]pyrimidine derivatives which included modifications akin to this compound. These derivatives exhibited not only strong growth inhibition across various cancer cell lines but also induced apoptosis through caspase activation pathways.
Q & A
Q. Methodological Answer :
Perform phase diagrams to identify polymorphs.
Use HPLC-MS to detect side products (e.g., regioisomers).
Validate synthetic protocols with control experiments (e.g., omitting NaOAc to confirm its role as a base) .
Advanced: What computational methods complement experimental studies of this compound’s electronic properties?
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO), correlating with UV-Vis spectra .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., the 4-oxo group) for reaction planning .
Methodological Answer : Use Gaussian or ORCA for DFT studies. Compare calculated dipole moments with experimental values (from dielectric constant measurements) to validate models .
Advanced: How does the 4-nitrophenyl group influence spectroscopic characterization?
- UV-Vis : The nitro group’s strong electron-withdrawing effect red-shifts absorption maxima (e.g., ~350 nm in DMSO).
- NMR : Para-substitution splits aromatic protons into distinct doublets (J ≈ 8.5 Hz) in ¹H NMR, while ¹³C NMR shows a nitro-bearing carbon at ~148 ppm .
Methodological Answer : Acquire NMR in deuterated DMSO to resolve exchangeable protons (e.g., NH). Use TD-DFT to simulate UV-Vis spectra and assign transitions .
Advanced: What strategies mitigate decomposition during storage or handling?
- Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent nitro group reduction.
- Hydrolysis : Avoid aqueous solvents; use anhydrous DMF or THF for solubility .
Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use DSC/TGA to identify decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
